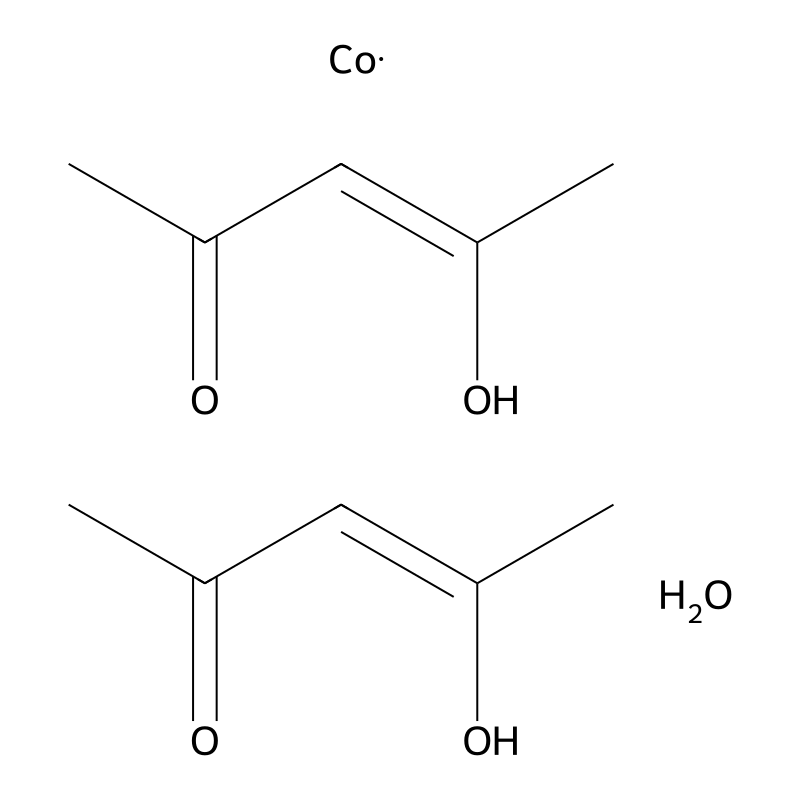

Cobalt(II) acetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst Precursor

Cobalt(II) acetylacetonate hydrate serves as a precursor for well-defined cobalt catalysts. Due to its solubility in organic solvents and the ease of ligand exchange, the complex can be readily transformed into various homogeneous and heterogeneous catalysts for organic transformations and polymerization reactions [1]. Research has explored its application in reactions like hydroformylation, hydrogenation, and hydrosilylation [1, 2].

[1] C. Bianchini, D. M. Li, and P. Lin Shi (2017). Transition Metal Carbene Complexes as Catalysts for Olefin Metathesis. Chemical Reviews, 117(16), 10194-10241 [2] A. Behr (1989). Organometallic compounds as catalysts in organic synthesis. Angewandte Chemie International Edition in English, 28(8), 1021-1037

Cobalt(II) acetylacetonate hydrate is a coordination compound with the molecular formula Co(CHO)·xHO. This compound appears as orange needle-like crystals and is notable for its use in various chemical applications, particularly as a precursor for synthesizing cobalt-containing materials and as a catalyst in organic reactions . The compound is soluble in organic solvents but poorly soluble in water, making it suitable for diverse chemical processes .

The synthesis of cobalt(II) acetylacetonate hydrate typically involves the following steps:

- Dissolution: Dissolve cobalt(II) salts (e.g., cobalt(II) chloride or cobalt(II) nitrate) in water.

- Addition: Introduce acetylacetone to the cobalt solution.

- Base Introduction: Add a base (such as sodium hydroxide or ammonium hydroxide) to deprotonate the acetylacetone.

- Recrystallization: The resulting complex is recrystallized from solvents like acetone or methanol and then dried under vacuum .

This method allows for the controlled formation of the compound while ensuring purity.

Cobalt(II) acetylacetonate hydrate has a wide range of applications:

- Catalysis: Used extensively in organic synthesis as a catalyst for various reactions.

- Nanotechnology: Employed in the production of carbon nanostructures through chemical vapor deposition techniques.

- Biomedical Research: Investigated for use in drug delivery systems and biological imaging .

- Industrial Use: Acts as an additive in paints and coatings due to its drying properties .

Interaction studies of cobalt(II) acetylacetonate hydrate focus on its biochemical pathways and mechanisms of action. The compound has been shown to interact with biomolecules, affecting metabolic pathways related to cobalt oxide nanoparticle synthesis. Its role as a catalyst for olefin epoxidation underscores its significance in organic chemistry . Furthermore, investigations into its potential toxicity highlight the need for careful handling due to its harmful effects on human health and the environment .

Cobalt(II) acetylacetonate hydrate shares similarities with other coordination compounds but exhibits unique properties that distinguish it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cobalt(II) acetylacetonate | Co(CHO) | Used extensively in catalysis and nanotechnology |

| Cobalt(III) acetylacetonate | Co(CHO) | Higher oxidation state; different catalytic properties |

| Nickel(II) acetylacetonate | Ni(CHO) | Similar structure but different metal ion properties |

| Manganese(II) acetylacetonate | Mn(CHO) | Exhibits different reactivity patterns compared to cobalt |

| Iron(III) acetylacetonate | Fe(CHO) | Different oxidation state affects its catalytic behavior |

Cobalt(II) acetylacetonate hydrate stands out due to its specific catalytic capabilities and applications in both organic chemistry and materials science, making it a valuable compound for research and industry alike.